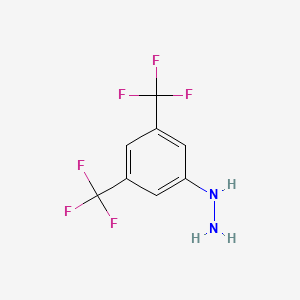

3,5-Bis(trifluoromethyl)phenylhydrazine

説明

Significance of Hydrazine (B178648) Derivatives in Organic Synthesis

Hydrazine derivatives are a cornerstone of organic synthesis, prized for their versatility as nucleophiles, reducing agents, and precursors to a vast array of heterocyclic compounds. nih.gov Their ability to form nitrogen-nitrogen bonds is fundamental to the construction of many important molecular frameworks. nih.gov In synthetic chemistry, hydrazines are instrumental in reactions such as the Wolff-Kishner reduction and are key starting materials for the synthesis of heterocycles like pyrazoles, indoles, and pyridazines, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The reactivity of the hydrazine functional group allows for its incorporation into complex molecules, providing a strategic entry point for further chemical transformations.

Role of Trifluoromethylation in Modern Chemical Science and Drug Design

The introduction of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in modern drug design and materials science. wikipedia.orgnih.gov The CF3 group possesses unique properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the physicochemical and biological characteristics of a molecule. wikipedia.orgnih.govalfa-chemistry.com Incorporating trifluoromethyl groups can enhance a drug candidate's binding affinity to its target, improve its metabolic profile, and increase its bioavailability. alfa-chemistry.comrsc.org The steric and electronic effects of the CF3 group are leveraged by medicinal chemists to fine-tune the properties of lead compounds, often leading to improved efficacy and pharmacokinetic profiles. byjus.com

Overview of Key Research Domains Involving 3,5-Bis(trifluoromethyl)phenylhydrazine

Academic research featuring this compound is primarily concentrated in the synthesis of novel heterocyclic compounds with potential biological activity. A significant area of investigation is its use as a precursor for the synthesis of substituted pyrazoles, which have shown promise as potent antimicrobial agents. Furthermore, as a substituted phenylhydrazine (B124118), it is a logical candidate for use in the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole nucleus, a common scaffold in medicinal chemistry. The distinct electronic nature of the 3,5-bis(trifluoromethyl)phenyl moiety also makes its derivatives of interest in the field of organocatalysis.

A notable application of this compound is in the synthesis of pyrazole (B372694) derivatives with significant antibacterial properties. nih.govmdpi.com Researchers have utilized this compound to create a library of novel pyrazoles that exhibit potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The synthesis typically involves the reaction of a derivative of this compound with a suitable diketone or a precursor that forms a diketone in situ, leading to the formation of the pyrazole ring. nih.govmdpi.com

The resulting 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been evaluated for their minimum inhibitory concentrations (MIC) against various bacterial strains. The data reveals that these compounds are potent growth inhibitors of Gram-positive bacteria. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives

| Compound | R-Group | Test Organism | MIC (µg/mL) |

|---|---|---|---|

| 1 | Phenyl | S. aureus | 2 |

| 2 | 4-Methylphenyl | S. aureus | 1 |

| 3 | 4-Ethylphenyl | S. aureus | 0.5 |

| 11 | 4-Chlorophenyl | S. aureus | 0.25 |

| 28 | 3,4-Dichlorophenyl | S. aureus | 0.25 |

| 29 | 3,5-Dichlorophenyl | S. aureus | 0.25 |

The Fischer indole synthesis is a powerful and versatile method for the preparation of indoles, which are key structural motifs in many natural products and pharmaceuticals. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. nih.govalfa-chemistry.com Given its structure, this compound is a suitable starting material for this reaction, allowing for the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety onto the indole scaffold. This modification could lead to the development of novel indole derivatives with unique biological activities.

While direct catalytic applications of this compound itself are not widely reported, the 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in the design of organocatalysts, particularly in the development of hydrogen-bond donors like thiourea (B124793) catalysts. rsc.org The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the acidity of the N-H protons in these catalysts, making them highly effective in activating electrophiles and stabilizing anionic intermediates through hydrogen bonding. This highlights the potential of incorporating the 3,5-bis(trifluoromethyl)phenyl group, via precursors like this compound, into more complex molecular architectures to create novel catalysts.

Structure

3D Structure

特性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWACKZBGBRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335106 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-35-1 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivative Chemistry

Precursors and Strategic Synthetic Pathways to 3,5-Bis(trifluoromethyl)phenylhydrazine

The synthesis of this compound is a multi-step process that begins with appropriately substituted benzene (B151609) precursors. The key intermediate is 3,5-bis(trifluoromethyl)aniline, which is then converted to the target hydrazine (B178648). Two common pathways for generating the aniline precursor and its subsequent conversion are detailed below.

A primary route to the essential precursor, 3,5-bis(trifluoromethyl)aniline, involves the reduction of 1-nitro-3,5-bis(trifluoromethyl)benzene. This transformation is a standard method in aromatic chemistry for introducing an amino group. One documented method involves the catalytic hydrogenation of the nitro compound. In a typical procedure, 1-nitro-3,5-bis(trifluoromethyl)benzene is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. This reaction is generally carried out in a solvent like ethyl acetate under elevated temperature and pressure, leading to high yields of the corresponding aniline.

Once 3,5-bis(trifluoromethyl)aniline is obtained, it is converted to the target hydrazine via a two-step sequence involving diazotization followed by reduction. This is a classic and widely applicable method for synthesizing arylhydrazines from primary aromatic amines.

Diazotization : The aniline derivative is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt, yielding 3,5-bis(trifluoromethyl)benzenediazonium chloride.

Functionalization Strategies for the Hydrazine Moiety

The hydrazine moiety of arylhydrazines like this compound is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N¹ and N²) that can be functionalized. Direct and regioselective N-functionalization presents a challenge but is crucial for synthesizing more complex derivatives.

Recent methodologies have demonstrated the ability to selectively target either nitrogen. For instance, a system using triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) allows for regioselective functionalization under mild, metal-free conditions. This approach can be used for:

N¹-Functionalization : Reaction with primary benzylic alcohols as σ-electrophiles leads to the formation of N¹-benzylated arylhydrazines.

N²-Functionalization : Reaction with aryl carboxylic acids as π-electrophiles results in N²-acylated arylhydrazines.

These selective functionalizations open pathways to a wide range of derivative compounds, including precursors for N-substituted indoles and other heterocyclic structures.

Derivatization Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). This reactivity is central to the application of this compound in analytical chemistry.

This compound reacts readily with aldehydes and ketones in an acid-catalyzed condensation reaction to form stable adducts known as hydrazones. In this reaction, the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazone product contains a carbon-nitrogen double bond (C=N-NH-). The two trifluoromethyl groups on the phenyl ring are highly electron-withdrawing, which enhances the stability and detectability of the resulting hydrazone derivatives, particularly in analytical techniques that use electron capture detection.

The formation of stable and easily detectable hydrazones makes this compound (often abbreviated as TFMPH) a valuable derivatizing agent for the quantification of airborne carbonyl compounds, especially formaldehyde (B43269). scholaris.ca This application provides a robust alternative to more traditional methods.

A validated method involves drawing air through a solid-phase extraction (SPE) cartridge coated with TFMPH. scholaris.ca Carbonyls in the air sample react on the cartridge to form the corresponding hydrazones. These derivatives are then eluted and analyzed by gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS). scholaris.catandfonline.com The high electron affinity of the two trifluoromethyl groups makes the hydrazone derivatives particularly sensitive to GC-ECD analysis. tandfonline.com

This TFMPH-based method has been shown to be a viable and reliable technique for quantifying formaldehyde in both environmental and occupational settings. scholaris.ca Its performance has been compared favorably with established techniques, such as the U.S. Environmental Protection Agency (EPA) Method TO-11, which uses 2,4-dinitrophenylhydrazine (DNPH), and the National Institute for Occupational Safety and Health (NIOSH) chromotropic acid (CTA) method. scholaris.ca

Interactive Data Table: Comparison of Formaldehyde Quantification Methods

The following table summarizes the performance of the this compound (TFMPH) method in comparison to the established DNPH and CTA methods for airborne formaldehyde analysis, based on a field study. scholaris.ca

| Feature | TFMPH Method | DNPH Method (EPA TO-11) | CTA Method (NIOSH 3500) |

| Derivatizing Agent | This compound | 2,4-Dinitrophenylhydrazine | Chromotropic Acid |

| Analytical Technique | GC-ECD or GC-MS/SIM | HPLC-UV | Spectrophotometry |

| Detection Limit (per sample) | 74 ng | Not specified in source | Not specified in source |

| Correlation vs. TFMPH (R²) | N/A | 0.93 | 0.96 |

| Slope vs. TFMPH | N/A | 1.09 | 1.01 |

| Sample Stability | Stable for at least 14 days at -20°C | Not specified in source | Not specified in source |

Methodological Comparisons with Established Derivatizing Agents

This compound serves as a specialized derivatizing agent, particularly for carbonyl compounds, in a manner analogous to more established reagents like 2,4-dinitrophenylhydrazine (DNPH). The key distinction and advantage of using this compound lies in the physicochemical properties imparted by the trifluoromethyl groups. These groups enhance the electron-withdrawing nature of the phenyl ring, which can influence the reactivity of the hydrazine moiety.

Derivatives formed from this compound, known as hydrazones, exhibit unique characteristics beneficial for analytical detection and separation. The fluorine atoms provide a strong signal in ¹⁹F NMR spectroscopy, a technique not applicable to derivatives from traditional agents. Furthermore, for methods like High-Performance Liquid Chromatography (HPLC) with UV detection, the chromophoric properties of the resulting hydrazones are critical. While DNPH derivatives are known for their strong color and UV-visible absorbance, the 3,5-bis(trifluoromethyl)phenyl moiety also provides significant UV absorbance, allowing for sensitive detection. In the context of mass spectrometry, the trifluoromethyl groups offer a distinct isotopic signature, facilitating identification and characterization of the derivatized analytes.

| Feature | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |

| Reactive Group | Hydrazine (-NHNH₂) | Hydrazine (-NHNH₂) |

| Key Substituents | Two trifluoromethyl groups | Two nitro groups |

| Primary Application | Derivatization of carbonyls | Derivatization of carbonyls |

| Analytical Advantages | ¹⁹F NMR active, distinct mass spec signature | Strong chromophore for UV-Vis detection |

| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing |

Cycloaddition Reactions and Heterocycle Synthesis

The hydrazine functionality of this compound is a key feature that allows for its participation in a variety of cycloaddition and condensation reactions to form heterocyclic structures. These reactions are fundamental in medicinal and materials chemistry for the generation of novel scaffolds.

The most prominent reaction involving hydrazines for heterocycle synthesis is the Knorr pyrazole (B372694) synthesis and related methodologies. researchgate.netname-reaction.comslideshare.netjk-sci.com This involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent to form a pyrazole ring. researchgate.netname-reaction.comslideshare.netjk-sci.com The reaction with this compound proceeds by the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

The versatility of this method allows for the use of a wide range of 1,3-dicarbonyl substrates, leading to a diverse array of substituted pyrazoles. The resulting pyrazoles bearing the 3,5-bis(trifluoromethyl)phenyl group are of significant interest in drug discovery due to the known ability of trifluoromethyl groups to enhance metabolic stability and binding affinity.

| Substrate Type | Example | Resulting Heterocycle |

| 1,3-Diketone | Acetylacetone | 1-(3,5-Bis(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole |

| β-Ketoester | Ethyl acetoacetate | 1-(3,5-Bis(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| α,β-Unsaturated Ketone | Chalcone | 1-(3,5-Bis(trifluoromethyl)phenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |

| Acetylenic Ketone | 1-Phenyl-2-propyn-1-one | 1-(3,5-Bis(trifluoromethyl)phenyl)-5-phenyl-1H-pyrazole |

Fused heterocyclic systems can also be synthesized using this compound. A notable example is the formation of indenopyrazoles through an acid-catalyzed condensation with 2-acyl-1,3-indandiones. This reaction provides a direct route to complex, rigid scaffolds that are of interest in materials science and medicinal chemistry.

The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, in a suitable solvent like ethanol. The mechanism involves the initial reaction of the hydrazine with one of the ketone functionalities of the 2-acyl-1,3-indandione, followed by cyclization and dehydration to form the fused indenopyrazole system. The regioselectivity of this reaction is a critical aspect, as described in the following section.

When unsymmetrical 1,3-dicarbonyl compounds are used as substrates for pyrazole synthesis, the formation of two possible regioisomers can occur. nih.gov The regiochemical outcome is largely dictated by the electronic and steric nature of the substituents on both the hydrazine and the dicarbonyl compound. In the case of this compound, the two trifluoromethyl groups are strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen atom (N1) of the hydrazine. Consequently, the more nucleophilic terminal nitrogen (N2) will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl substrate.

For instance, in the reaction with a β-ketoester, the more electrophilic ketone carbonyl is typically attacked by the terminal nitrogen of the hydrazine, leading to a specific regioisomer of the resulting pyrazolone. This predictable regioselectivity is a valuable aspect of using electronically biased hydrazines in heterocyclic synthesis. Stereochemical considerations are generally not a factor in the formation of the aromatic pyrazole ring itself, but can be relevant in the synthesis of dihydropyrazole intermediates from α,β-unsaturated carbonyls.

Synthesis of Sulfur-Containing Derivatives: Isothiocyanates and Thioureas

The synthesis of sulfur-containing derivatives from this compound, such as isothiocyanates and thioureas, expands its utility in the creation of compounds with diverse biological and chemical properties.

The conversion of an arylhydrazine to an aryl isothiocyanate is not a direct transformation. A common synthetic route involves the initial conversion of the hydrazine to the corresponding amine, 3,5-bis(trifluoromethyl)aniline. This aniline can then be treated with thiophosgene or a thiophosgene equivalent to yield the desired 3,5-bis(trifluoromethyl)phenyl isothiocyanate. organic-chemistry.orgnih.gov Alternative methods for the synthesis of isothiocyanates from amines include the use of carbon disulfide in the presence of a coupling agent. rsc.orgbeilstein-journals.org

Once the isothiocyanate is obtained, it serves as a versatile intermediate for the synthesis of thioureas. The reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a primary or secondary amine, or even with hydrazine itself, leads to the formation of the corresponding N,N'-disubstituted thiourea (B124793). researchgate.netmdpi.comnih.govresearchgate.net These thiourea derivatives are known to be useful as organocatalysts and as ligands in coordination chemistry.

A direct synthesis of thioureas from this compound can be envisioned through reaction with an isothiocyanate. For example, reaction with a simple alkyl or aryl isothiocyanate would yield a thiosemicarbazide, a subclass of thioureas.

| Derivative | Starting Material | Key Reagents |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 3,5-Bis(trifluoromethyl)aniline | Thiophosgene or CS₂/coupling agent |

| N-Alkyl-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | Alkylamine |

| 1-(3,5-Bis(trifluoromethyl)phenyl)thiosemicarbazide | This compound | Isothiocyanate |

Catalytic Applications and Supramolecular Assembly

The 3,5-Bis(trifluoromethyl)phenyl Motif in Organocatalysis

The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety has been pivotal in the development of hydrogen-bonding organocatalysts. These catalysts operate through non-covalent interactions, mimicking enzymatic processes to activate substrates and control reaction stereochemistry.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a Prominent Hydrogen-Bond Organocatalyst

Among the various (thio)urea derivatives used in organocatalysis, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea (B124793), has emerged as a particularly influential and widely used hydrogen-bond catalyst. rsc.orgrsc.org The presence of two electron-withdrawing trifluoromethyl (CF₃) groups on each phenyl ring significantly increases the acidity of the thiourea N-H protons. nih.gov This enhanced acidity makes it a powerful hydrogen-bond donor. wikipedia.org The 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" substituent in this context, crucial for the catalyst's high activity and selectivity. researchgate.netresearchgate.net

Role in Activating Substrates and Stabilizing Transition States via Double Hydrogen Bonding

The primary mechanism of action for Schreiner's thiourea involves its ability to form a double hydrogen bond with Lewis-basic sites on a substrate molecule, such as the oxygen atom of a carbonyl group. wikipedia.orgresearchgate.net This interaction activates the substrate by increasing its electrophilicity. rsc.orgnih.gov

The catalyst's rigid structure and the coplanar arrangement of the N-H groups create a "clamp-like" binding motif. wikipedia.org During the reaction, as a negative charge develops on the substrate, this double hydrogen-bonding interaction effectively stabilizes the transition state, thereby lowering the activation energy of the reaction. rsc.orgresearchgate.net This dual role—activating the electrophile and stabilizing the transition state—is fundamental to its catalytic efficacy. rsc.orgrsc.org

Expansion of Applications for (Thio)urea-Based Catalysts

The success of Schreiner's thiourea has spurred the expansion of applications for (thio)urea-based organocatalysts in a vast array of organic transformations. rsc.orgrsc.org These catalysts have proven effective for numerous reaction types, demonstrating their versatility. acs.orgbuchler-gmbh.com The incorporation of the 3,5-bis(trifluoromethyl)phenyl motif into chiral scaffolds has also been a common strategy for designing novel asymmetric catalysts. rsc.org

Bifunctional catalysts, which combine the thiourea moiety with a Lewis basic group (like a tertiary amine) on a single chiral framework, can simultaneously activate both the nucleophile and the electrophile, leading to high efficiency and enantioselectivity. buchler-gmbh.com This strategy has been successfully applied to a wide range of asymmetric reactions. buchler-gmbh.comrsc.org

Table 1: Selected Applications of (Thio)urea Catalysts Featuring the 3,5-Bis(trifluoromethyl)phenyl Motif

| Reaction Type | Catalyst Function | Ref. |

|---|---|---|

| Diels-Alder Reaction | Activates carbonyl compounds, similar to a Lewis acid. | rsc.orgresearchgate.net |

| Michael Addition | Activates α,β-unsaturated systems and stabilizes the enolate intermediate. | acs.orgnih.gov |

| Friedel-Crafts Alkylation | Activates the electrophile for aromatic substitution. | researchgate.netbuchler-gmbh.com |

| Mannich Reaction | Promotes the addition of enolates to imines. | acs.orgbuchler-gmbh.com |

| Acetalization | Facilitates the protection of hydroxyl groups. | rsc.orgacs.org |

| C-F Bond Activation | Activates benzylic fluorides for amination via hydrogen bonding. | nih.gov |

Ligand Design and Coordination Chemistry

While 3,5-bis(trifluoromethyl)phenylhydrazine itself is a valuable synthetic intermediate, its derivatives, particularly pyrazoles, are widely used as ligands in coordination chemistry. The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group significantly influence the behavior of the resulting metal complexes.

Coordination Behavior of Trifluoromethylated Pyrazolyl Ligands

Pyrazole-based ligands are highly versatile in coordination chemistry due to their varied binding modes. researchgate.netresearchgate.net The introduction of trifluoromethyl groups onto the pyrazole (B372694) ring, a structure accessible from this compound, creates ligands with distinct electronic features. These electron-deficient ligands are valuable in the synthesis of novel coordination complexes. acs.org For example, bis(3-(trifluoromethyl)-pyrazolyl)-borate ligands have been used to create square-planar platinum(II) complexes that exhibit green-blue light emission. acs.org The pyrazole derivatives act as N,N-donor ligands, forming stable complexes with a variety of metal ions. researchgate.netnih.gov

Complexation with Transition Metals (e.g., Palladium)

Trifluoromethylated pyrazole ligands have been successfully used to synthesize complexes with transition metals, including palladium(II). kisti.re.krresearchgate.net These complexes are of interest for their potential applications in catalysis and materials science. nih.govacs.org For example, Pd(II) complexes containing N-alkyl-3-pyridine-5-trifluoromethyl pyrazole ligands have been synthesized and characterized using NMR studies and X-ray crystallography. kisti.re.kr The specific geometry and electronic structure of these palladium complexes are dictated by the coordination of the pyrazolyl nitrogen atoms to the metal center. acs.orgresearchgate.net Such complexes are explored for their catalytic activity in reactions like cross-coupling and allylic alkylation. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis of 3,5-Bis(trifluoromethyl)phenylhydrazine Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the molecular structure of a compound. nih.govprimescholars.com While FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, FT-Raman spectroscopy measures the scattering of light from a laser source. surfacesciencewestern.com The two techniques are complementary; FT-IR is more sensitive to polar bonds and hetero-nuclear functional groups, whereas Raman is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com

The vibrational spectra of this compound derivatives are complex, but key functional groups exhibit characteristic absorption and scattering bands that allow for structural interpretation. The assignments are based on the total energy distribution (TED) of the normal modes. primescholars.comnih.gov

N-H Vibrations: The hydrazine (B178648) moiety (-NH-NH₂) gives rise to characteristic N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibrations are expected around 1600-1650 cm⁻¹.

Aromatic C-H and C=C Vibrations: The substituted phenyl ring shows aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The trifluoromethyl (CF₃) groups are strong absorbers in the infrared spectrum. The C-F stretching vibrations are among the most intense bands and are expected in the 1100-1350 cm⁻¹ region. The high intensity is due to the large change in dipole moment during the vibration.

Ring Breathing Modes: The aromatic ring has collective vibrations, known as "ring breathing" modes, which can be observed in the Raman spectrum, often around 1000-1070 cm⁻¹. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Hydrazine (-NH₂) | Symmetric & Asymmetric Stretching | 3200 - 3400 | FT-IR |

| Hydrazine (-NH) | Bending (Scissoring) | 1600 - 1650 | FT-IR |

| Aromatic Ring (=C-H) | Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic Ring (-C=C-) | Ring Stretching | 1450 - 1600 | FT-IR, FT-Raman |

| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1100 - 1350 | FT-IR |

| Trifluoromethyl (-CF₃) | Bending (Scissoring/Rocking) | 600 - 800 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei like fluorine.

¹H and ¹³C NMR spectra provide definitive evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons on the hydrazine group (-NH and -NH₂) would appear as broad signals whose chemical shifts are dependent on solvent and concentration. The aromatic region would show two distinct signals corresponding to the two types of protons on the phenyl ring. The proton at the C2 and C6 positions would appear as one signal, while the proton at the C4 position would appear as another, likely further downfield.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbons bearing the trifluoromethyl groups (C3 and C5) would be significantly affected by the fluorine atoms, showing a quartet due to ¹JC-F coupling. The CF₃ carbons themselves would also appear as quartets. The other aromatic carbons (C1, C2, C4, C6) would have chemical shifts characteristic of a substituted benzene (B151609) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic H-2, H-6 | ~7.5 - 7.8 | Singlet or narrow multiplet |

| ¹H | Aromatic H-4 | ~7.3 - 7.6 | Singlet or narrow multiplet |

| ¹H | Hydrazine (-NH-NH₂) | Variable (broad) | Broad Singlet |

| ¹³C | C1 (C-NHNH₂) | ~150 | Singlet |

| ¹³C | C2, C6 | ~115 - 120 | Singlet or small quartet (3JC-F) |

| ¹³C | C3, C5 (C-CF₃) | ~132 | Quartet (2JC-F) |

| ¹³C | C4 | ~118 - 122 | Singlet or small triplet (4JC-F) |

¹⁹F NMR is a highly sensitive and valuable technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and a natural abundance of 100%, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its very large chemical shift dispersion, which spans about 800 ppm, providing high resolution. wikipedia.org

For this compound, the two CF₃ groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal. The chemical shift for trifluoromethyl groups attached to an aromatic ring typically falls within a well-defined range. For example, the ¹⁹F chemical shift for 1,4-bis(trifluoromethyl)benzene (B1346883) is observed at -63.3 ppm, and for 1-(4-trifluoromethyl)phenyl)ethanone it is at -63.1 ppm. rsc.org This allows for confident structural confirmation and can be used for quantitative analysis of reaction mixtures or final products. rsc.org

Table 3: Representative ¹⁹F NMR Chemical Shifts for Aryl-CF₃ Compounds

| Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) |

|---|---|

| 1-(4-Trifluoromethyl)phenyl)ethanone | -63.1 |

| 3-(Trifluoromethyl)benzaldehyde | -63.0 |

| Methyl 4-(trifluoromethyl)benzoate | -63.2 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by GC and identifies the components at a molecular level using MS. This compound can be used as a derivatizing agent, for instance, by reacting with aldehydes and ketones to form hydrazones. These derivatives are often more volatile and thermally stable, making them suitable for GC analysis.

Selected Ion Monitoring (SIM) is a highly sensitive MS technique where the instrument is set to detect only a few specific m/z (mass-to-charge ratio) values corresponding to the analyte of interest, rather than scanning the entire mass range. nih.govresearchgate.net This approach dramatically increases the signal-to-noise ratio, allowing for the detection of trace amounts of the derivatized analyte. nih.gov

When an analyte is derivatized with this compound, the resulting molecule has a unique and high-mass fragment corresponding to the 3,5-bis(trifluoromethyl)phenyl moiety. The major fragment ions in the electron ionization mass spectra of such derivatives often arise from processes initiated by the nitrogen atoms of the piperazine (B1678402) ring. researchgate.net Monitoring the molecular ion (M⁺) and key fragment ions containing the bis(trifluoromethyl)phenyl group via GC-MS/SIM provides both high selectivity and sensitivity for quantitative detection. researchgate.netnih.gov

Table 4: Conceptual GC-MS/SIM Method for an Analyte Derivatized with this compound

| Parameter | Description |

|---|---|

| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl dimethylpolysiloxane). |

| Injection Mode | Splitless injection for trace analysis. |

| Oven Program | Temperature gradient optimized to separate the derivatized analyte from matrix components. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Mode | Selected Ion Monitoring (SIM). |

| Ions Monitored | Molecular ion (M⁺) of the derivative; Key fragment ions (e.g., [M-R]⁺, [C₈H₅F₆N]⁺). |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined with high precision. This technique has been successfully applied to various derivatives of phenylhydrazine (B124118) and compounds containing the 3,5-bis(trifluoromethyl)phenyl group to elucidate their molecular structures. researchgate.netmdpi.comresearchgate.netnih.gov

For derivatives of this compound, single-crystal X-ray diffraction can reveal:

The precise geometry of the molecule, including the planarity of the phenyl ring and the conformation of the hydrazine moiety.

The effect of the trifluoromethyl groups on the bond lengths and angles within the phenyl ring.

The coordination geometry of metal complexes formed with this compound or its derivatives, providing insight into the nature of the metal-ligand bonding.

For example, a study on 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one, a compound sharing the same substituted phenyl group, detailed its monoclinic crystal system and provided precise bond lengths and angles. researchgate.net Similarly, the crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid was determined to be in the monoclinic P21/c space group. mdpi.com

Beyond individual molecular structures, X-ray diffraction data allows for a thorough analysis of how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the crystal packing. mdpi.comrsc.org Understanding these interactions is crucial as they can significantly influence the physical properties of the material, such as melting point, solubility, and stability.

In the case of crystalline derivatives of this compound, the analysis of crystal packing can reveal:

The presence and nature of hydrogen bonds involving the hydrazine N-H groups.

The formation of specific supramolecular motifs, such as dimers or chains, through self-assembly. mdpi.com

For instance, in the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, molecules are linked into dimers through weak C—H···Br and C—O···C interactions, with further packing influenced by C—H···O, C—F···π, and F···F interactions. researchgate.net The study of these packing arrangements provides valuable insights into the principles of crystal engineering for this class of compounds.

| Crystallographic Parameter | Significance |

|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths and Angles | Provides precise information about the molecular geometry. |

| Intermolecular Contacts | Identifies non-covalent interactions that dictate crystal packing. |

Advanced Spectroscopic Probes for Detailed Investigations

To gain a deeper understanding of the surface chemistry and electronic structure of materials functionalized with this compound, advanced spectroscopic techniques are employed. These methods are particularly useful for characterizing thin films and modified surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-graz.at While XPS is powerful, identifying specific functional groups can sometimes be challenging due to small chemical shifts. kobv.de Chemical derivatization XPS (CD-XPS) enhances the specificity of the technique by reacting a target functional group with a labeling agent that contains a unique elemental tag. kobv.deosti.gov

For surfaces functionalized with amino groups, a derivatization agent like 3,5-bis(trifluoromethyl)phenyl isothiocyanate can be used. nih.gov The fluorine atoms in the trifluoromethyl groups serve as a highly sensitive tag for XPS analysis. By quantifying the fluorine signal, the density of accessible amino groups on the surface can be determined. nih.gov This approach has been used to assess the availability of amino groups on various surfaces, which is crucial for applications like biomolecule immobilization. nih.gov Studies have shown that the amount of accessible amino groups detected by CD-XPS can be significantly lower than the total amount present, depending on the surface's nature. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful tool for probing the electronic structure of molecules, particularly on surfaces. It involves exciting a core-level electron to an unoccupied molecular orbital. The resulting spectrum provides information about the orientation and chemical environment of the molecules.

When used in conjunction with chemical derivatization, NEXAFS can provide complementary information to XPS. For instance, after derivatizing surface amino groups with a fluorine-containing label, NEXAFS at the fluorine K-edge can be used to probe the local environment of the trifluoromethyl groups. nih.gov This can yield insights into the orientation of the derivatized molecules on the surface and the nature of their bonding. This combined approach allows for a more comprehensive characterization of functionalized surfaces than either technique alone. nih.gov

| Technique | Principle | Application with Derivatization |

|---|---|---|

| CD-XPS | Quantifies surface functional groups by labeling them with an elemental tag and measuring the tag's signal. | Determines the density of accessible surface amino groups using a fluorine-containing derivatizing agent. nih.gov |

| NEXAFS | Probes unoccupied electronic states to provide information on molecular orientation and chemical environment. | Provides details on the orientation and bonding of the derivatized molecules on the surface. nih.gov |

Spectroscopic Characterization of Paramagnetic Centers (e.g., EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a vital technique for the characterization of molecules or molecular fragments that possess unpaired electrons, known as paramagnetic centers. For a diamagnetic molecule like this compound, EPR spectroscopy is not directly applicable. However, it becomes an indispensable tool for studying radical intermediates or paramagnetic species that can be generated from it through chemical reactions, such as oxidation, or by incorporating it into a larger system with a paramagnetic metal center.

In research, derivatives of phenylhydrazine are often used to create more complex molecular systems. For instance, hydrazone-based molecular switches have been designed for applications like pH imaging. nih.gov In such systems, a paramagnetic center, like a metal complex, can be incorporated into the molecular structure. nih.gov The mechanism of these switches may rely on changes in the distance between a reporting group (such as the trifluoromethyl group) and the paramagnetic center, which can be monitored through changes in magnetic resonance imaging (MRI) relaxation times. nih.gov EPR spectroscopy would be instrumental in confirming the oxidation state and coordination environment of the paramagnetic metal ion in these complexes.

The generation of a radical cation from the hydrazine moiety via oxidation is another pathway to creating an EPR-active species. The resulting spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule. The hyperfine coupling of the unpaired electron with magnetic nuclei, such as ¹⁴N from the hydrazine group and ¹H and ¹⁹F from the phenyl ring and trifluoromethyl groups, would result in a complex splitting pattern in the EPR spectrum. Analysis of these hyperfine coupling constants would offer deep insights into the electronic structure of the radical species.

Raman and Resonance Raman (RR) Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its molecular structure. uni-siegen.de When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational energy levels. uni-siegen.de Since all 12 normal vibrational modes of the related hydrazine (N₂H₄) molecule are both IR and Raman active, a similarly rich Raman spectrum is expected for this compound. nih.gov

The Raman spectrum of this compound would be characterized by contributions from the substituted phenyl ring, the hydrazine group, and the two trifluoromethyl (CF₃) groups.

Phenyl Ring Vibrations: The aromatic ring will exhibit several characteristic bands, including C-C stretching vibrations, typically in the 1430–1670 cm⁻¹ region, and C-H in-plane bending vibrations between 1000 cm⁻¹ and 1300 cm⁻¹. bjp-bg.com Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. bjp-bg.com

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ groups have strong, characteristic vibrational modes. Symmetric and antisymmetric C-F stretching vibrations are typically observed in the 1100-1300 cm⁻¹ range. bjp-bg.commdpi.com CF₃ deformation and rocking vibrations would appear at lower frequencies, generally below 700 cm⁻¹. bjp-bg.com

Hydrazine (N₂H₂) Moiety Vibrations: The hydrazine portion of the molecule will contribute N-H stretching bands, typically found in the high-frequency region of 3150-3400 cm⁻¹. nih.gov The N-N stretching mode is expected as a strong peak around 1150 cm⁻¹. nih.gov NH₂ rocking and deformation modes would also be present at lower wavenumbers. nih.gov

Resonance Raman (RR) spectroscopy is a variation of Raman spectroscopy where the incident laser wavelength is chosen to coincide with an electronic absorption band of the molecule. This results in a selective enhancement of the vibrational modes associated with the part of the molecule responsible for that electronic transition (the chromophore). stfc.ac.uk For this compound, which absorbs in the UV region, using a UV laser for Raman spectroscopy could enhance the vibrations of the aromatic ring, providing more detailed information about its electronic structure and how it is affected by the electron-withdrawing trifluoromethyl groups and the electron-donating hydrazine group.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Hydrazine (-NHNH₂) | 3150 - 3400 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |

| Aromatic C-C Stretch | Phenyl Ring | 1430 - 1670 |

| Antisymmetric CF₃ Stretch | Trifluoromethyl (-CF₃) | ~1280 |

| Symmetric CF₃ Stretch | Trifluoromethyl (-CF₃) | ~1170 |

| N-N Stretch | Hydrazine (-NHNH₂) | ~1150 |

| CF₃ Deformation/Rocking | Trifluoromethyl (-CF₃) | < 700 |

Nuclear Resonance Vibrational Spectroscopy (NRVS) for Isotope-Specific Vibrational Analysis

Nuclear Resonance Vibrational Spectroscopy (NRVS), also known as Nuclear Resonant Inelastic X-ray Scattering (NRIXS), is a synchrotron-based technique that measures the vibrational modes coupled to a specific atomic nucleus. mdpi.com It offers a unique advantage over conventional techniques like IR and Raman spectroscopy by providing isotope-specific vibrational information. mdpi.com The method is specific to Mössbauer-active isotopes, with ⁵⁷Fe being the most commonly used probe. mdpi.com

NRVS measures the probability of a nuclear transition occurring with simultaneous excitation of a vibrational mode (a phonon). mdpi.com The resulting spectrum is a plot of vibrational energy versus intensity, which can be directly converted into the partial vibrational density of states (PVDOS) for the probe atom. mdpi.com This PVDOS provides a complete and quantitative picture of all vibrations involving the motion of that specific isotope.

For an organic molecule like this compound, which is composed of C, H, F, and N, standard NRVS is not applicable as none of these naturally abundant elements have suitable Mössbauer isotopes. The technique is primarily used in bioinorganic chemistry to study the active sites of metalloenzymes or in materials science to probe the dynamics of iron-containing compounds. mdpi.comnih.gov

However, if this compound were to be used as a ligand to coordinate with an NRVS-active metal center, such as ⁵⁷Fe, the technique could provide exquisitely detailed information. It would specifically reveal the vibrations involving the iron atom, including the Fe-N stretching and bending modes arising from the coordination of the hydrazine moiety. This would allow for the unambiguous assignment of these low-frequency modes, which can be difficult to identify in complex systems using IR or Raman spectroscopy due to spectral congestion or weak signals. nih.gov Therefore, while not directly applicable to the isolated molecule, NRVS represents a powerful potential tool for elucidating the structural and dynamic properties of metal complexes involving this compound as a ligand.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It provides a framework for understanding how the electron density distribution influences the molecule's energy, geometry, and reactivity. DFT calculations are instrumental in characterizing the electronic properties of 3,5-Bis(trifluoromethyl)phenylhydrazine, which are heavily influenced by the presence of two strong electron-withdrawing trifluoromethyl groups on the phenyl ring. These studies often employ functionals like B3LYP to achieve a balance between accuracy and computational cost. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylhydrazine (B124118). DFT calculations can provide precise energy values for these orbitals.

Interactive Table 1: Illustrative Frontier Molecular Orbital Energies Note: The following data are illustrative examples of typical outputs from DFT calculations and are not specific experimental or calculated values for this compound.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.50 | Lowest energy orbital for accepting electrons |

| HOMO | -6.20 | Highest energy orbital for donating electrons |

| Energy Gap (ΔE) | 4.70 | Indicator of chemical reactivity and stability |

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For instance, theoretical vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. The National Institute of Standards and Technology (NIST) provides experimental IR spectrum data for this compound, which serves as a valuable benchmark for theoretical predictions. nist.gov

Interactive Table 2: Illustrative Comparison of Experimental and Calculated IR Frequencies Note: The calculated data below are hypothetical examples to illustrate the comparison process.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) nist.gov | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3350 | 3365 | Hydrazine (B178648) N-H bond stretching |

| C-H Aromatic Stretch | ~3100 | 3110 | Aromatic C-H bond stretching |

| C=C Aromatic Stretch | ~1620 | 1625 | Phenyl ring C=C bond stretching |

Mechanistic Elucidation of Reactions Involving this compound

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. They allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the most likely paths a reaction will follow.

By employing DFT, chemists can model the entire course of a reaction involving this compound. This involves locating the optimized geometries of reactants, products, and any reaction intermediates. Crucially, this method allows for the identification and characterization of transition states—the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. Such computational explorations provide a step-by-step molecular movie of the reaction, offering insights that are often inaccessible through experimental means alone.

An electron donor-acceptor (EDA) complex is a weakly associated pair of molecules, one acting as an electron donor and the other as an electron acceptor. beilstein-journals.org The formation of such complexes can be a key step in initiating chemical reactions, often upon photoactivation. nih.gov The phenyl ring of this compound is rendered significantly electron-deficient by the two trifluoromethyl groups. This property makes it a potential candidate to act as an electron acceptor in the formation of an EDA complex with a suitable electron-rich donor molecule. Computational studies can model the formation of these complexes, calculating their binding energies, geometries, and the charge transfer that occurs between the donor and acceptor moieties.

Many chemical reactions can yield multiple products, such as different stereoisomers or regioisomers. Computational chemistry provides a powerful means to understand and predict the selectivity of these reactions.

Stereoselectivity refers to the preference for the formation of one stereoisomer over another.

Regioselectivity is the preference for bond-making or bond-breaking at one position over all other possible positions.

By calculating the activation energies for the transition states leading to all possible products, researchers can rationalize the observed experimental outcomes. The reaction pathway with the lowest energy barrier will be the most favorable, and the corresponding product will be the major one formed. For reactions involving this compound, DFT calculations can be used to compare the energies of different transition states, thereby explaining why a particular stereoisomer or regioisomer is preferentially produced.

Theoretical Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of attractive and repulsive forces. For this compound, a molecule featuring two bulky and highly electronegative trifluoromethyl groups and a reactive hydrazine moiety, understanding these interactions is crucial for predicting its physical and chemical properties. Computational chemistry offers powerful tools to dissect these interactions at the atomic level.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For this compound, the Hirshfeld surface analysis highlights the most significant intermolecular contacts. The primary interactions are typically visualized using a 2D fingerprint plot, which summarizes the distribution of intermolecular contact distances.

A hypothetical breakdown of the intermolecular contacts for this compound, based on typical interactions for similar fluorinated organic compounds, is presented in the interactive table below. This data is illustrative and would be derived from the specific crystal structure data of the compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···F | 45.2 | Represents the most significant interactions, highlighting the prevalence of hydrogen-fluorine contacts which are crucial for the overall crystal packing. |

| H···H | 22.5 | These contacts are numerous and contribute significantly to the van der Waals forces within the crystal lattice. |

| C···H | 10.8 | Indicative of C-H···π interactions and other weaker hydrogen bonds involving the phenyl ring. |

| F···F | 8.5 | Contacts between fluorine atoms of the trifluoromethyl groups, which can be either attractive or repulsive depending on the geometry. |

| N···H | 7.3 | Represents classical hydrogen bonding involving the hydrazine group, which are strong and directional. |

| C···C | 3.1 | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. |

| Other | 2.6 | Includes minor contributions from other types of intermolecular contacts. |

The analysis would further reveal "hotspots" on the Hirshfeld surface, indicated by red areas on the dnorm map, which correspond to close intermolecular contacts, primarily the N-H···N and C-H···F hydrogen bonds. These interactions are critical in directing the formation of the supramolecular architecture.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding and non-covalent interactions. By locating bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of these interactions.

For this compound, QTAIM computations would be employed to analyze the electron density at the BCPs associated with the various intermolecular contacts identified by Hirshfeld surface analysis. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points are particularly insightful.

The following interactive table presents hypothetical QTAIM parameters for the significant non-covalent interactions in the crystal structure of this compound. This data illustrates the expected findings from such a computational study.

| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interpretation |

|---|---|---|---|

| N-H···N | 0.025 | 0.085 | The positive Laplacian and significant electron density are characteristic of a strong, closed-shell interaction, typical of hydrogen bonds. |

| C-H···F | 0.012 | 0.045 | Lower electron density and a positive Laplacian indicate a weaker, yet significant, hydrogen bonding interaction. |

| C-H···π | 0.009 | 0.031 | These values are indicative of weak electrostatic interactions between a hydrogen atom and the π-system of the phenyl ring. |

| F···F | 0.005 | 0.020 | The very low electron density suggests a weak van der Waals interaction, which can be either stabilizing or destabilizing. |

| π···π | 0.007 | 0.025 | Characteristic of weak, stabilizing π-stacking interactions between aromatic rings. |

The QTAIM analysis would confirm the presence and relative strengths of the hydrogen bonds and other weaker interactions, providing a quantitative basis for understanding the crystal packing of this compound. These computational studies are essential for rationalizing the observed crystal structure and for the design of new materials with tailored solid-state properties.

Advanced Research Directions and Emerging Applications

Development of Novel Fluorinated Scaffolds for Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in the development of new fluorinated scaffolds for medicinal chemistry. Its incorporation into heterocyclic structures, such as pyrazoles, has led to the discovery of potent new therapeutic agents.

Researchers have successfully designed and synthesized a series of novel pyrazole (B372694) derivatives that incorporate the 3,5-bis(trifluoromethyl)phenyl group. A common synthetic route involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then treated with a Vilsmeier-Haack reagent to construct the pyrazole aldehyde core. Subsequent reductive amination with various anilines yields the final target compounds. nih.gov This multi-step synthesis allows for the creation of a diverse library of compounds with different substitutions, enabling a thorough investigation of their structure-activity relationships.

The synthesized pyrazole derivatives featuring the 3,5-bis(trifluoromethyl)phenyl scaffold have demonstrated significant antimicrobial activity, particularly against drug-resistant Gram-positive bacteria. nih.gov Many of these compounds are potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and other threatening bacterial pathogens, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. rsc.org Further studies have identified several lead compounds that are not only bactericidal but also effective against MRSA persisters and bacterial biofilms, with minimum biofilm eradication concentration (MBEC) values recorded as low as 1 µg/mL. rsc.org Mechanistic studies suggest these compounds may function as fatty acid biosynthesis inhibitors, disrupting the bacterial cell membrane.

Below is a table summarizing the antimicrobial activity of selected 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives against various bacterial strains.

| Compound | Substituent | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 1 | Phenyl | 2 | 4 | 8 | 4 |

| 2 | 4-Isopropylphenyl | 1 | 1 | 2 | 1 |

| 3 | 4-Ethylphenyl | 2 | 2 | 4 | 2 |

| 9 | 4-Chlorophenyl | 1 | 1 | 2 | 1 |

| 11 | 4-Bromophenyl | 0.5 | 0.5 | 1 | 0.5 |

| 28 | 3,4-Dichlorophenyl | 0.25 | 0.5 | 0.5 | 0.25 |

| 29 | 3,5-Dichlorophenyl | 0.25 | 0.5 | 0.5 | 0.25 |

Data sourced from Molecules (2021). rsc.org

Contributions to Materials Science

The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group significantly influences the electronic properties of molecules, making it a valuable component in the field of materials science for creating materials with novel functionalities.

The 3,5-bis(trifluoromethyl)phenyl motif is instrumental in developing new materials with precisely controlled electronic characteristics. For instance, its incorporation into tris{bis(trifluoromethyl)phenyl}boranes modifies the electronic structure and reactivity of the central boron atom. rsc.org This allows for the fine-tuning of the material's properties for applications in catalysis and frustrated Lewis pairs. rsc.org Similarly, when this moiety is used to synthesize expanded porphyrins, it directly impacts the HOMO-LUMO gap of the resulting macrocycles, which is crucial for their optical and electrochemical behavior. nih.gov Furthermore, derivatives like N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have become essential in the development of hydrogen-bond-based organocatalysts. rsc.org The moiety is also being explored as a building block, or "linker," for creating crystalline, porous Covalent Organic Frameworks (COFs), which are advanced materials with potential uses in molecular storage, separation, and electronics. tcichemicals.comtcichemicals.com

Derivatives containing trifluoromethylphenyl groups are being actively researched for their use in organic electronics, including solar cells and light-emitting diodes (OLEDs). Pyrazoloquinoline derivatives substituted with trifluoromethyl groups have been synthesized and used as the active layer in bulk heterojunction (BHJ) solar cells. mdpi.comresearchgate.net These devices have demonstrated promising photovoltaic performance. In a separate study, quinoxaline-based conjugated polymers containing trifluoromethyl groups were developed for polymer solar cells, achieving a power conversion efficiency of up to 7.26%. nih.gov In the realm of OLEDs, these pyrazoloquinoline derivatives have been employed as emitters, producing bright bluish-green light with high efficiency, demonstrating their potential for use in next-generation displays and lighting. mdpi.comresearchgate.net

Green Chemistry Principles in the Synthesis and Application of 3,5-Bis(trifluoromethyl)phenylhydrazine

The principles of green chemistry are increasingly being applied to the synthesis and use of compounds derived from this compound to improve efficiency and reduce environmental impact. A notable example is the development of 3,5-Bis(trifluoromethyl) phenyl ammonium (B1175870) triflate (BFPAT), a novel organocatalyst. rsc.org This catalyst facilitates the one-pot synthesis of complex molecules like indeno[1,2-b]pyridines in ethanol, an environmentally benign solvent. This approach aligns with green chemistry goals by utilizing accessible starting materials, simplifying operations and purification, and achieving excellent yields, thereby offering a more sustainable alternative to traditional synthetic methods. rsc.org

Future Prospects in Advanced Analytical Method Development

The unique chemical properties of this compound, particularly the presence of the highly electronegative trifluoromethyl groups, position it as a valuable reagent for future advancements in analytical chemistry. Prospects for its application in advanced analytical method development are centered on enhancing sensitivity, selectivity, and efficiency in the detection and quantification of carbonyl-containing compounds. Future research is likely to focus on its integration with cutting-edge instrumentation and its application to new analytical challenges.

Hyphenated Mass Spectrometry Techniques:

A significant area for future development lies in the expanded use of this compound as a derivatization agent for hyphenated mass spectrometry techniques. While it is already used to measure formaldehyde (B43269), its potential in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for a broader range of aldehydes and ketones is substantial. fishersci.co.uk The derivatization process introduces a stable, fluorinated tag that can significantly improve ionization efficiency and chromatographic behavior.

Future methods are expected to leverage high-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, to analyze the resulting hydrazones. This would enable highly sensitive and selective quantification of low-abundance carbonyls in complex biological and environmental matrices. The development of targeted LC-MS/MS methods would allow for ultra-trace level detection, crucial for metabolomics and environmental monitoring. The principles behind using phenylhydrazine-based reagents like 3-Nitrophenylhydrazine to enhance detection sensitivity in LC-MS for other classes of compounds have been established, suggesting a similar trajectory for this compound. acs.org

High-Throughput Screening and Automation:

The demand for rapid analysis in fields like clinical diagnostics and environmental science is driving the development of high-throughput screening (HTS) methods. Future prospects include the integration of this compound derivatization into automated analytical workflows. This could involve robotic sample preparation followed by fast LC or direct-injection MS techniques. The development of optimized reaction conditions that are rapid and efficient in aqueous systems will be crucial for these applications, enabling the screening of large numbers of samples for specific carbonyl biomarkers or pollutants.

Expanding Analyte Scope and Matrix Applications:

While its use for formaldehyde is known, future research will likely explore its utility for a wider array of carbonyl compounds, including complex sugars, steroids, and other bioactive molecules containing aldehyde or ketone functional groups. fishersci.co.uk Advanced analytical methods will be developed to apply this derivatization strategy to increasingly complex sample types.

| Potential Future Application Area | Target Analytes | Analytical Technique | Expected Advancement |

| Metabolomics | Low-abundance carbonyl biomarkers | LC-HRMS/MS | Enhanced sensitivity and identification of new disease markers |

| Environmental Analysis | Volatile organic carbonyls in air/water | GC-MS/MS, Thermal Desorption-GC-MS | Improved detection limits for pollutants |

| Food Science | Aldehydes and ketones related to flavor/spoilage | HPLC-UV, LC-MS | More accurate quality control and shelf-life assessment |

| Pharmaceutical Analysis | Carbonyl impurities in drug products | UPLC-MS | Stringent quality control and impurity profiling |

Novel Detection Strategies:

The presence of multiple fluorine atoms in the this compound molecule opens avenues for novel detection methods. Beyond mass spectrometry, fluorine-specific detectors could be employed. For instance, the development of ¹⁹F Nuclear Magnetic Resonance (NMR) methods for quantitative analysis of derivatized samples could offer a highly selective alternative to chromatographic techniques, particularly for bulk sample analysis without the need for extensive separation.

Q & A

Q. What is the role of 3,5-bis(trifluoromethyl)phenylhydrazine in formaldehyde detection methodologies?

This compound acts as a derivatizing agent to enhance sensitivity and selectivity in formaldehyde analysis. It reacts with formaldehyde to form stable hydrazone derivatives, which are then quantified using gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS/SIM). This method achieves detection limits as low as 0.5 ppb in air samples, with a linear response range of 1–500 ppb . Researchers should optimize reaction time (typically 30–60 minutes) and pH (neutral to slightly acidic) to maximize derivatization efficiency.

Q. How is this compound utilized in synthesizing MRI contrast agents?

The compound serves as a precursor for fluorinated Gd³⁺-DOTA complexes, enabling dual ¹H/¹⁹F MRI imaging. Its trifluoromethyl groups provide strong ¹⁹F NMR signals without background interference. For example, when conjugated to AspGlyMe-DOTA or GluGlyMe-DOTA ligands, it forms complexes with T₁ relaxation times of ~400–500 ms (¹H) and ~200–300 ms (¹⁹F) at 8.4 T . Key steps include:

- Ligand functionalization via nucleophilic substitution.

- Gd³⁺ chelation under inert conditions.

- Purification via reversed-phase chromatography to isolate lipophilic variants (log k’w > 6.3 for bisaromatic derivatives) .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives influence lipophilicity in MRI contrast agents?

Lipophilicity (log k’w) varies significantly with spacer length and aromaticity. For instance:

- Replacing L-aspartic acid with L-glutamic acid (adding a -CH₂- group) increases log k’w from 6.04 to 6.3 in bisaromatic complexes.

- Monoaromatic derivatives (e.g., 3,5-bis(trifluoromethyl)benzylamine-AspGlyMe-DOTA) show lower log k’w (1.6 vs. 2.8 for GluGlyMe-DOTA), highlighting the impact of spacer rigidity . Researchers must balance lipophilicity for blood-brain barrier penetration versus renal clearance by adjusting spacer groups and aromaticity.

Q. What experimental strategies resolve contradictions in relaxation time data for fluorinated Gd-complexes derived from this compound?

Discrepancies in T₁ values arise from paramagnetic contributions and molecular motion. To address this:

- Perform variable-temperature ¹⁹F NMR to assess rotational correlation times.

- Compare hydration states (q = 1 vs. q = 2) via luminescence lifetime measurements.

- Use high-field MRI (≥7 T) to minimize dipolar coupling artifacts. For example, complexes with log k’w > 6.3 exhibit reduced tumbling rates, enhancing T₁ contrast but requiring higher Gd³⁺ concentrations .

Q. How can derivatization protocols with this compound be optimized for trace formaldehyde analysis in complex matrices?

Key parameters include:

- Sample pre-concentration: Use Tenax® TA sorbent tubes for air sampling (flow rate: 50–200 mL/min).

- Derivatization efficiency: Add 1–2 mM hydrazine in acetonitrile with 0.1% acetic acid catalyst.

- Matrix interference mitigation: Employ two-dimensional GC (GC×GC) with photoionization detectors to separate formaldehyde hydrazones from volatile organic compounds (VOCs) like acetaldehyde .

Methodological Considerations

Q. What chromatographic techniques are recommended for purifying this compound derivatives?

Use reversed-phase HPLC with C18 columns and methanol/water gradients (e.g., 60% → 95% methanol over 20 minutes). For highly lipophilic Gd-complexes, add 0.1% trifluoroacetic acid to improve peak symmetry. Retention times correlate with log k’w values, which can be predicted using computational tools like ACD/LogP .

Q. How do steric effects of trifluoromethyl groups impact reaction kinetics in hydrazine-based syntheses?

The electron-withdrawing trifluoromethyl groups reduce nucleophilicity at the hydrazine moiety, requiring:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。